Tert-butyl N-[(3S,4R)-1-benzyl-4-(4-bromophenyl)pyrrolidin-3-yl]carbamate
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Overview
Description
Tert-butyl N-[(3S,4R)-1-benzyl-4-(4-bromophenyl)pyrrolidin-3-yl]carbamate is a useful research compound. Its molecular formula is C22H27BrN2O2 and its molecular weight is 431.374. The purity is usually 95%.
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Preparation Methods
Synthetic Routes: : The synthesis typically involves a multi-step reaction. One common method starts with the formation of the pyrrolidine ring, which involves the reaction of amines with suitable precursors. Subsequently, the benzyl and bromophenyl groups are introduced through nucleophilic substitution reactions. The final step often involves the carbamation to introduce the Tert-butyl carbamate group.
Industrial Production: : In industrial settings, the process is scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. The choice of solvents and purification techniques, such as recrystallization or chromatography, ensures a high yield and purity of the final compound.
Chemical Reactions Analysis
Oxidation: : The compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents like KMnO₄ or H₂O₂ are used.
Reduction: : Reduction reactions can be performed to modify the functional groups, often using reducing agents like LiAlH₄.
Substitution: : The compound is highly reactive in substitution reactions due to the presence of the benzyl and bromophenyl groups. Halogenation or nitration reactions are common, and reagents like halogens (Cl₂, Br₂) or nitrating mixtures (HNO₃/H₂SO₄) are used.
Major Products: : Depending on the reaction, products can include oxidized pyrrolidines, reduced carbamates, and various substituted benzyl derivatives.
Scientific Research Applications
Chemistry: : Used as an intermediate in the synthesis of complex organic molecules.
Biology: : Studied for its potential role as a ligand in biochemical assays.
Medicine: : Investigated for its pharmacological properties, particularly as a potential drug candidate for treating neurological disorders.
Industry: : Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action: : The compound acts through interactions with specific molecular targets, often involving binding to receptors or enzymes. This binding can modulate the activity of these targets, leading to desired biological effects. Pathways involved could include neurotransmitter regulation, signal transduction, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds: : Comparisons can be made with other substituted pyrrolidines, benzylamines, and carbamates. Examples include N-benzylpyrrolidine and N-alkyl carbamates.
Uniqueness: : The combination of the Tert-butyl carbamate group with the (3S,4R) configuration and the specific substitutions on the pyrrolidine ring distinguishes it from other compounds, potentially offering unique reactivity and biological activity.
Properties
IUPAC Name |
tert-butyl N-[(3S,4R)-1-benzyl-4-(4-bromophenyl)pyrrolidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27BrN2O2/c1-22(2,3)27-21(26)24-20-15-25(13-16-7-5-4-6-8-16)14-19(20)17-9-11-18(23)12-10-17/h4-12,19-20H,13-15H2,1-3H3,(H,24,26)/t19-,20+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGFSTWXCDSEANF-VQTJNVASSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(CC1C2=CC=C(C=C2)Br)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CN(C[C@H]1C2=CC=C(C=C2)Br)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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